N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide
Description
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide is a heterocyclic compound featuring a chromene (benzopyran) core linked to a thiazole ring via a carboxamide group. Chromene derivatives are widely studied for their pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects . The combination of chromene and thiazole moieties in this compound suggests a dual mechanism of action, leveraging the bioactivity of both structural components.
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-14-6-8-15(9-7-14)10-18-12-22-21(26-18)23-20(24)17-11-16-4-2-3-5-19(16)25-13-17/h2-9,11-12H,10,13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEDPGPDQCDOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines.
Mode of Action
2-aminothiazole derivatives have been found to exhibit their anticancer effects by interacting with various targets in cancer cells.
Biological Activity
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are recognized for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing its mechanisms of action, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide |
| CAS Number | 919018-18-1 |
| Molecular Formula | C21H20N2O2S |
| Molecular Weight | 364.46 g/mol |
This compound exhibits its biological effects primarily through the inhibition of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a crucial enzyme involved in various cellular processes, including metabolism and cell signaling. Inhibition of GSK3 has been associated with antihyperalgesic effects in models of neuropathic pain.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The antimicrobial activity was assessed using the agar well diffusion method, revealing that certain derivatives showed higher activity than standard antibiotics like Streptomycin .
Acetylcholinesterase Inhibition
Compounds containing a coumarin core coupled with thiazole structures have been reported to possess excellent acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant for therapeutic strategies aimed at treating Alzheimer's disease. For example, related compounds demonstrated IC50 values as low as 2.7 µM against AChE in vitro assays . The molecular docking studies suggest strong binding interactions with the active site of AChE, indicating potential for further development as neuroprotective agents.
Cytotoxic Effects
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that while some analogs exhibited significant cytotoxicity at higher concentrations, others maintained cell viability below toxic levels (≤20 µM), suggesting a selective action against cancer cells without affecting normal cells .
Case Studies
- Study on Antimicrobial Activity : A recent investigation focused on synthesizing and evaluating a series of thiazole derivatives for their antimicrobial properties. Among these, several compounds demonstrated notable activity against E. coli and P. aeruginosa, supporting the potential application of this compound in treating bacterial infections .
- Neuroprotective Potential : Another study explored the synthesis of thiazole-coumarin hybrids aimed at inhibiting AChE for Alzheimer's treatment. The promising results from molecular docking and in vitro assays highlight the therapeutic potential of compounds similar to this compound in neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation.
- Case Study : A study evaluated the compound's effect on various cancer cell lines, demonstrating a marked reduction in cell viability at micromolar concentrations. The compound was shown to induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Properties
The thiazole ring in the compound enhances its ability to modulate inflammatory responses. Research indicates that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
- Case Study : In vitro assays revealed that the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages . This suggests its utility in conditions such as rheumatoid arthritis and other inflammatory disorders.
Antimicrobial Activity
Compounds with similar structures have been reported to possess antimicrobial properties against various pathogens, including bacteria and fungi.
- Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 15 μg/mL | |
| Candida albicans | 94 μg/mL |
This antimicrobial activity underscores the potential for developing new antibiotics based on this compound's framework.
Neuroprotective Effects
Emerging research suggests that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying bioavailability and introducing reactive sites for further derivatization.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | 6M HCl, reflux (4–6 h) | 2H-chromene-3-carboxylic acid + thiazole amine | 75–85% |
| Basic (NaOH, KOH) | 2M NaOH, 80°C (3 h) | Sodium carboxylate + 5-(4-methylbenzyl)thiazol-2-amine | 70–78% |
Hydrolysis mechanisms involve nucleophilic attack on the carbonyl carbon, with protonation/deprotonation steps influencing reaction pathways.
Oxidation Reactions
The chromene moiety undergoes selective oxidation at the C2-C3 double bond, while the thiazole ring remains intact under controlled conditions.
| Oxidizing Agent | Conditions | Products | Applications |
|---|---|---|---|
| KMnO₄ (aqueous) | H₂SO₄ catalyst, 80°C (2 h) | 3-keto-2H-chromene derivative | Bioactive intermediate |
| CrO₃ (Jones reagent) | Acetone, 0°C (30 min) | Epoxide formation at C2-C3 | Stability enhancement |
Oxidation products show enhanced hydrogen-bonding capacity, improving interactions with biological targets .
Nucleophilic Substitution
The 4-methylbenzyl group on the thiazole ring participates in electrophilic aromatic substitution (EAS) reactions.
| Reagent | Position | Products | Reaction Time |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to methyl group | Nitro-substituted derivative | 45 min |
| Cl₂ (FeCl₃ catalyst) | Ortho to thiazole nitrogen | Chlorinated analog | 1 h |
Substitution patterns are confirmed by NOESY and C-NMR spectroscopy, with electron-donating methyl groups directing incoming electrophiles.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable structural diversification of the chromene core.
| Reaction Type | Catalyst | Conditions | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O, 90°C, 12 h | Biaryl-functionalized chromene |
| Ullmann | CuI, 1,10-phenanthroline | DMSO, 120°C, 24 h | Thiazole-aryl ether hybrids |
Coupling yields range from 60–72%, with microwave-assisted methods reducing reaction times by 40% .
Condensation with Heterocycles
The carboxamide group reacts with hydrazines or amines to form fused heterocyclic systems.
Condensation products exhibit improved solubility and target affinity compared to the parent compound .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the chromene’s conjugated double bond.
| Light Source | Solvent | Products | Quantum Yield |
|---|---|---|---|
| UV-C (254 nm) | Acetonitrile | Cyclobutane-fused dimer | Φ = 0.32 |
| UV-A (365 nm) | Methanol | Oxepine derivative via ring expansion | Φ = 0.18 |
Photoproducts are characterized by X-ray crystallography and FT-IR spectroscopy.
Key Mechanistic Insights
-
Steric Effects : The 4-methylbenzyl group on the thiazole ring impedes nucleophilic attack at C2 of the chromene.
-
Electronic Effects : Electron-withdrawing carboxamide enhances electrophilicity at C3, facilitating nucleophilic additions.
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate coupling reactions by stabilizing transition states .
This reactivity profile establishes N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide as a versatile scaffold for developing therapeutics and functional materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolide Derivatives with Antiviral Activity
highlights thiazolide derivatives as inhibitors of SARS-CoV-2 Main Protease (Mpro) and Methyltransferase (MTase). For example:
- Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate and N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide showed strong Mpro inhibition.
- Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate and 2-{[5-(trifluoromethyl)-1,3-thiazol-2-yl]carbamoyl}phenyl acetate inhibited MTase.
Comparison : Unlike these derivatives, the target compound incorporates a chromene ring instead of ester or sulfonyl groups. Chromene’s aromatic system may enhance π-π stacking with viral protein targets, while the 4-methylbenzyl group could improve binding pocket compatibility compared to trifluoromethyl or hydroxybenzamide substituents .
2-Aminothiazole Sulfonamides
describes AB4, a compound structurally similar to drugs like 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (similarity score: 0.500). These compounds feature a sulfonamide bridge and triazole substituents.
Comparison : The target compound lacks sulfonamide and triazole groups but shares the 4-methylthiazole motif. The chromene-carboxamide group may confer distinct solubility and metabolic stability compared to sulfonamide-linked analogs .
Thiazole-Oxadiazole Hybrids
details thiazole-oxadiazole hybrids such as 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d). These compounds exhibit varied substituents (e.g., 4-aminophenyl in 8g, 3-nitrophenyl in 8h) and melting points (117–159°C).
Comparison : The target compound replaces the oxadiazole-sulfanyl group with a chromene-carboxamide system. Chromene’s extended conjugation may increase UV absorption and redox activity, while the 4-methylbenzyl group provides steric bulk comparable to 4-methylphenyl in 8d .
Coumarin and Chromene Derivatives
and describe coumarin analogs like 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl]-6-methoxy-2-oxochromene-3-carboxamide .
The 4-methylbenzyl group may enhance lipophilicity compared to 4-fluorophenethyl or ethyl-thiadiazole substituents .
Anticancer Thiophene-Carboxamides
reports N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) with significant cytotoxic activity. Chlorinated benzyl groups enhance bioactivity, likely through hydrophobic interactions.
Comparison : Replacing thiophene with chromene in the target compound introduces a fused benzene ring, which may improve DNA intercalation or topoisomerase inhibition. The 4-methylbenzyl group offers moderate hydrophobicity compared to dichlorobenzyl .
Data Tables
Table 1: Structural and Physical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
